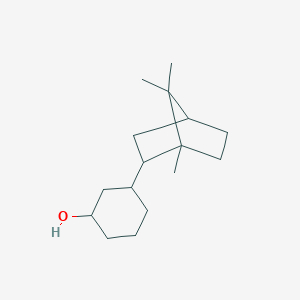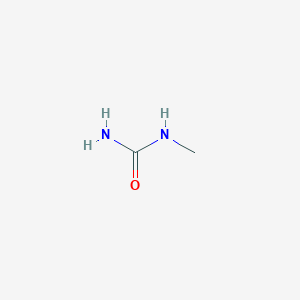
メチル尿素
概要
説明
メチル尿素は、N-メチル尿素としても知られており、尿素の窒素原子の一つがメチル基で置換された尿素類の一種です。分子式はCH₃NHCONH₂で、水に溶解する無色の固体です。メチル尿素は、さまざまな化学反応で使用されており、化学、生物学、工業など、さまざまな分野で応用されています .
2. 製法
合成経路と反応条件: メチル尿素は、いくつかの方法で合成できます。
メチルアミン塩酸塩とシアン酸カリウムの反応: この方法は、メチルアミン塩酸塩とシアン酸カリウムを反応させてメチル尿素を生成する方法です.
メチルアミン塩酸塩と尿素の反応: この方法は、メチルアミン塩酸塩を尿素と還流条件下で反応させてメチル尿素を生成する方法です.
アセトアミド、臭素、アルカリの反応: この方法は、アセトアミドを臭素とアルカリで反応させてメチル尿素を生成する方法です.
工業生産方法: 工業的には、メチル尿素は、モノメチルアミンを尿素の融液に通すことによって生産されます。得られた生成物は、エタノールと水からの再結晶によって精製され、その後、室温で真空乾燥されます .
科学的研究の応用
メチル尿素は、科学研究で以下のような用途があります。
作用機序
メチル尿素は、特定の基質にメチル基を供与することによって作用し、化学的性質が変化した新規化合物を形成します。このメチル化プロセスは、標的分子の構造と反応性に影響を与えます . これらの反応に関与する分子標的および経路は、主にタンパク質と核酸の修飾に関連しています。
生化学分析
Biochemical Properties
The biochemical properties of Methylurea are not well-studied. It is known that Methylurea can interact with various enzymes and proteins. For instance, it has been used in the development of a RP-HPLC method for the determination of residual impurity N-Methylurea in Methohexital drug substance .
Temporal Effects in Laboratory Settings
準備方法
Synthetic Routes and Reaction Conditions: Methylurea can be synthesized through several methods:
Reaction of Methylamine Hydrochloride and Potassium Cyanate: This method involves the reaction of methylamine hydrochloride with potassium cyanate to produce methylurea.
Reaction of Methylamine Hydrochloride and Urea: In this method, methylamine hydrochloride reacts with urea under reflux conditions to yield methylurea.
Reaction of Acetamide, Bromine, and Alkali: This method involves the reaction of acetamide with bromine and alkali to produce methylurea.
Industrial Production Methods: On an industrial scale, methylurea is produced by passing monomethylamine into a urea melt. The resulting product is then purified by crystallization from ethanol and water, followed by drying under vacuum at room temperature .
化学反応の分析
反応の種類: メチル尿素は、さまざまな化学反応を起こします。
求核付加: メチル尿素は、メチルアミンとの反応によるN-メチル尿素の生成など、求核付加反応に関与することができます.
置換反応: メチル尿素は、芳香族および脂肪族アシロインと置換反応を起こし、4-イミダゾリン-2-オンを生成します.
酸化還元反応: メチル尿素は、酸化還元反応に関与することがありますが、具体的な例はあまり多くありません。
一般的な試薬と条件:
主な生成物:
求核付加: N-メチル尿素が生成されます.
置換反応: 4-イミダゾリン-2-オンが生成されます.
類似化合物との比較
メチル尿素は、以下の尿素誘導体と類似しています。
1,3-ジメチル尿素: この化合物は、尿素の窒素原子にメチル基が2つ結合しています。
1-メチル尿素: メチル尿素と類似していますが、置換パターンが異なります。
N,N'-ジメチル尿素: 尿素の窒素原子にメチル基が2つ結合しています。
独自性: メチル尿素は、その独自の置換パターンによって、独特の化学反応に関与し、独特の配位錯体を形成することができる点が特徴です .
特性
IUPAC Name |
methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O/c1-4-2(3)5/h1H3,(H3,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEGHDBEHXKFPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
608090-15-9 | |
| Record name | Methylurea homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=608090-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5060510 | |
| Record name | Methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystalline solid; [Alfa Aesar MSDS] | |
| Record name | Methylurea | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21164 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
1.09 [mmHg] | |
| Record name | Methylurea | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21164 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
598-50-5 | |
| Record name | Methylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=598-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, N-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.033 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ89YBW3P8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of methylurea?
A: Methylurea has the molecular formula CH6N2O and a molecular weight of 74.08 g/mol. []
Q2: What is the typical structure of methylurea in the solid state?
A: X-ray crystallography reveals that methylurea exists in a planar structure in the solid state. The methyl group does not significantly alter the contribution of resonance structures compared to urea. []
Q3: How does methylurea interact with montmorillonite clay?
A: Infrared spectroscopy studies indicate that methylurea interacts with montmorillonite clay primarily through its carbonyl group, coordinating with exchangeable cations present in the clay. The amino groups seem less involved in the binding process. This interaction is similar to how urea binds to montmorillonite, although the methyl group in methylurea slightly limits the interaction. []
Q4: Does methylurea form complexes with aromatic compounds like benzoic and salicylic acid?
A: Studies on the solubility of benzoic and salicylic acid in aqueous methylurea solutions suggest that the enhanced solubility is not due to complexation. The process is nearly athermal, and thermodynamic parameters indicate that methylurea disrupts the water structure around the aromatic molecules, increasing entropy and driving solubilization. []
Q5: How does the presence of methyl groups in methylurea impact its interaction with proteins compared to urea?
A: Methylurea exhibits a higher affinity for aromatic side chains in proteins compared to urea. This preference for aromatic interactions increases with the number of methyl groups present in the urea derivative. []
Q6: Does methylurea affect the hydration of aromatic side chains in proteins?
A: While both urea and tetramethylurea (TMU) do not show preferential accumulation around polar side chains, TMU significantly decreases the number of hydrogen bond donors surrounding them. This suggests that TMU, and to some extent, methylurea, can disrupt hydrophobic interactions within proteins. []
Q7: What is the role of methylurea in the synthesis of N-substituted ureas?
A: Methylurea can be used as a starting material to synthesize N-substituted-N'-methylureas. This reaction occurs with amines and N-nitroso-N,N'-dimethylurea, yielding the desired product. []
Q8: How does the presence of methylurea affect the conductivity of microemulsions?
A: The addition of methylurea to ternary systems of sodium bis(2-ethylhexyl)sulfosuccinate + 2,2,4-trimethylpentane + water has been found to influence the temperature dependence of conductivity. This effect is also observed with other urea and thiourea derivatives, highlighting the role of these compounds in modifying the properties of microemulsions. []
Q9: Are there any notable differences in the volumetric properties of methylurea in H2O and D2O compared to urea?
A: Unlike urea, which displays a positive apparent molar volume (VΦ) that increases with concentration and shows an inverse isotope effect, methylurea exhibits negative VΦ values in both H2O and D2O. These values go through a minimum and demonstrate a positive solvent isotope effect. []
Q10: Can methylurea be used as a component in deep eutectic solvents (DES) for metal recovery?
A: Yes, a nonionic DES composed of N-methylurea and acetamide has been successfully used for the extraction of cobalt from spent lithium-ion batteries. This ni-DES exhibits high extraction efficiency (>97%) and operates under relatively mild conditions. []
Q11: Does methylurea participate in the reaction mechanism during cobalt extraction with N-methylurea-acetamide DES?
A: Research suggests that N-methylurea acts as both a solvent component and a reagent in the cobalt extraction process. This dual role contributes to the high efficiency of the extraction process. []
Q12: How do the NH proton exchange rates of methylurea compare to urea and other substituted ureas in various solutions?
A: Nitrogen-15 NMR studies reveal that the base-catalyzed NH proton exchange of the NH2 group in methylurea is 1.5 times faster than its -NH- group. In contrast, the acid-catalyzed exchange is 7.5 times faster for the -NH- group. Compared to urea, methylurea shows faster exchange rates in basic solutions but slower rates in acidic solutions. []
Q13: Can methylurea form nitrosamines under specific conditions?
A: Research has shown that when N[14C]-methylurea and sodium nitrite are administered to rats, a radioactive peak corresponding to 7-methylguanine is observed in the DNA of stomach, liver, and small intestine. This finding indicates the in vivo formation of the potent carcinogen N-methyl-N-nitrosourea in the stomach from the nitrosation of methylurea. []
Q14: Can dietary factors influence the formation of N-nitrosomethylurea (NMU) from methylurea and sodium nitrite?
A: Studies in rats revealed that the concentration of NMU formed in the stomach varied depending on the diet composition. High-protein diets resulted in lower NMU formation compared to low-protein diets, likely due to buffering effects and competition for nitrite by proteins. []
Q15: Does the route of administration of sodium nitrite influence NMU formation from methylurea?
A: Administering sodium nitrite in the diet led to higher NMU formation compared to the same concentration in drinking water, except at very low concentrations, where the opposite was observed. []
Q16: Can the formation of NMU from methylurea and sodium nitrite be inhibited?
A: Yes, adding sodium ascorbate to the diet significantly inhibited NMU formation, highlighting its potential as an inhibitory agent. []
Q17: Does Kaentawan tuber influence the formation of N-nitrosomethylurea?
A: Interestingly, Kaentawan tuber, especially its inulin component, exhibited a strong inhibitory effect (>94%) on the formation of nitrosomethylurea from sodium nitrite and methylurea. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


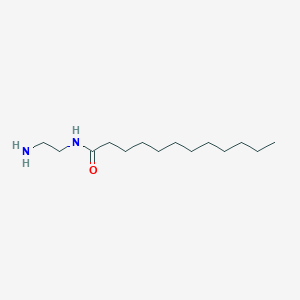

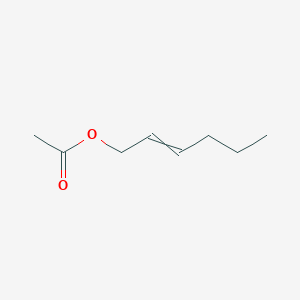
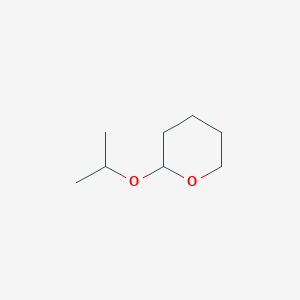

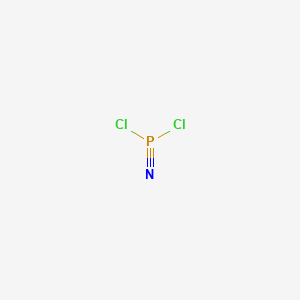
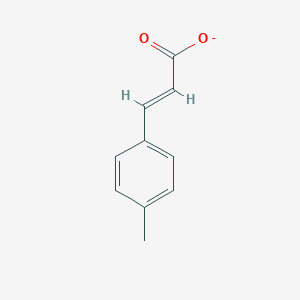
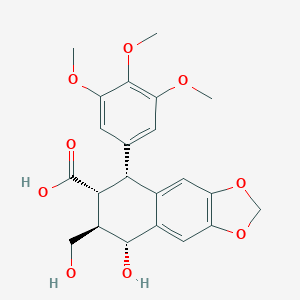
![3-Aminobicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B154266.png)




